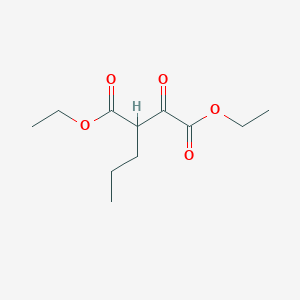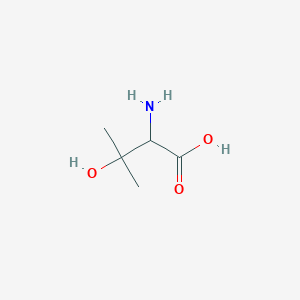
Diethyl 2-oxo-3-propylsuccinate
概要
説明
Diethyl 2-oxo-3-propylsuccinate is a chemical compound with the molecular formula C11H18O5 . It has a molecular weight of 230.26 Da .
Synthesis Analysis
The synthesis of Diethyl 2-oxo-3-propylsuccinate involves a reaction between pentanoic acid ethyl ester and diethyl oxalate in the presence of sodium ethanolate. The mixture is stirred at room temperature for 30 minutes, after which ethanol is distilled away. The residue is then purified by vacuum distillation, yielding the product as a clear oil .Molecular Structure Analysis
The InChI code for Diethyl 2-oxo-3-propylsuccinate is1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Diethyl 2-oxo-3-propylsuccinate is a liquid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from 0.92 to 2.92, indicating varying degrees of lipophilicity . Its water solubility ranges from 0.111 mg/ml to 2.08 mg/ml .科学的研究の応用
Synthesis and Chemical Reactions
Diethyl 2-oxo-3-propylsuccinate and its derivatives are pivotal in the synthesis of various chemical compounds. Notably, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate serves as an intermediate in the formation of heterocyclic annulation, showcasing versatility in stereoselective and stereospecific reactions (Saitô, Komada, & Moriwake, 2003). Similarly, the transformation of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate, and its identical nature to a naturally occurring product, highlights its significance in synthetic chemistry and potential biological implications (Legters, Thijs, & Zwanenburg, 1991).
Catalytic and Magnetic Properties
In the realm of catalysis and magnetism, diethyl derivatives display notable activity. For instance, oxime-based tridentate Schiff base ligands involving diethyl derivatives lead to the formation of nickel(II) complexes with significant magnetic properties and catecholase-like activity. This indicates their potential in applications requiring magnetic properties and enzymatic activity modeling (Das et al., 2013).
Green Chemistry and Environmental Applications
In environmental chemistry, the utilization of diethyl derivatives for the synthesis of compounds like 1,3-oxazin-2-one is crucial. Their assessment under green metrics, evaluating mass flows and environmental impacts, underscores their role in developing sustainable and environmentally friendly chemical processes (Toniolo, Aricò, & Tundo, 2014).
Safety And Hazards
Diethyl 2-oxo-3-propylsuccinate is classified under GHS07 and has the signal word "Warning" . It has hazard statements H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P305+P351+P338, which advise rinsing cautiously with water in case of contact with eyes .
特性
IUPAC Name |
diethyl 2-oxo-3-propylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZGZZZSPUFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290836 | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxo-3-propylsuccinate | |
CAS RN |
26103-78-6 | |
| Record name | 26103-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














